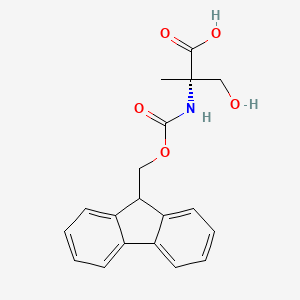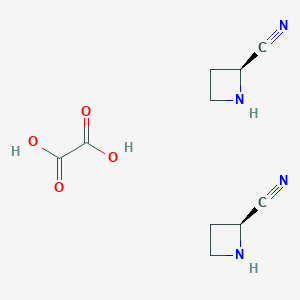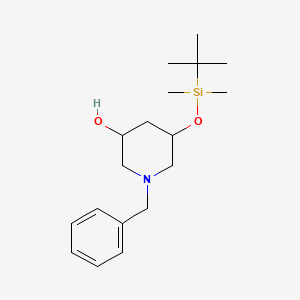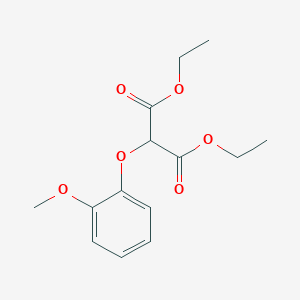
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-2-methylpropanoic acid
説明
The compound is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. The fluorene moiety is attached to a carbonyl group, which is further linked to an amino group. This amino group is part of a 2-methylpropanoic acid moiety, which also has a hydroxy group at the 3-position .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a polycyclic aromatic system. The fluorene moiety would likely contribute to the rigidity of the molecule, while the amino acid moiety could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carbonyl group could be reduced, or the amino group could react with carboxylic acids to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic systems could all influence properties such as solubility, melting point, and reactivity .科学的研究の応用
Synthesis of β-Amino Acids
The Arndt-Eistert homologation method, applied to Fmoc-protected α-amino acids, facilitates the synthesis of enantiomerically pure N-Fmoc-protected β-amino acids. This process is efficient, yielding high-quality β-amino acids in just two steps, which are pivotal for peptide synthesis and drug development (Ellmerer-Müller et al., 1998).
Solid-Phase Peptide Synthesis
Fmoc-protected β2-homoamino acids were synthesized for use in solid-phase syntheses of β-peptides, highlighting the versatility of Fmoc amino acids in creating peptides with varied biological activities. The preparation involved diastereoselective amidomethylation, demonstrating the Fmoc strategy's utility in generating complex peptide structures (Šebesta & Seebach, 2003).
Material Science and Nanotechnology
Research has explored the self-assembling properties of Fmoc-modified aliphatic uncharged single amino acids. These studies reveal the potential for designing novel self-assembled architectures with controllable features for applications in material science and nanotechnology. Different Fmoc amino acids form unique self-assembled structures under various conditions, indicating their utility in creating innovative materials (Gour et al., 2021).
Supramolecular Chemistry
The structural and supramolecular features of Fmoc amino acids have been extensively studied, providing insights into their application in designing hydrogelators, biomaterials, and therapeutics. A comprehensive analysis of noncovalent interactions and supramolecular synthon patterns in crystal structures of amino acids with the Fmoc moiety lays the groundwork for future biomedical research and industry applications (Bojarska et al., 2020).
Enzyme-activated Surfactants
Fmoc-protected amino acids have been utilized as surfactants for carbon nanotubes (CNTs), facilitating the creation of homogeneous aqueous nanotube dispersions on-demand under physiological conditions. This innovative approach to CNT dispersion highlights the functional versatility of Fmoc amino acids beyond traditional peptide synthesis, opening new avenues for research in nanotechnology and materials science (Cousins et al., 2009).
将来の方向性
The study of fluorene derivatives and other polycyclic aromatic compounds is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and environmental science. This particular compound could potentially be studied for its biological activity, its physical and chemical properties, or its potential uses in material science .
作用機序
Target of Action
The primary target of Fmoc-(S)-2-amino-2-methyl-3-hydroxypropanoic acid is the amine group of amino acids and peptides . The compound acts as a protecting group for these amines during peptide synthesis .
Mode of Action
Fmoc-(S)-2-amino-2-methyl-3-hydroxypropanoic acid interacts with its targets through a process known as Fmoc protection . This involves the introduction of the Fmoc group to the amine by reacting it with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of other amino acids without disturbing the acid-labile linker between the peptide and the resin .
Biochemical Pathways
The compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . It enables the formation of selectively protected amino alcohol intermediates, which are then oxidized to yield the desired di- or polycationic amino acid building blocks .
Result of Action
The primary result of the action of Fmoc-(S)-2-amino-2-methyl-3-hydroxypropanoic acid is the protection of the amine group during peptide synthesis . This allows for the sequential addition of other amino acids to the growing peptide chain. Once the peptide synthesis is complete, the Fmoc group is rapidly removed by a base, typically piperidine .
Action Environment
The action of Fmoc-(S)-2-amino-2-methyl-3-hydroxypropanoic acid is influenced by several environmental factors. For instance, the efficiency of Fmoc protection and deprotection can be affected by the pH and the temperature of the reaction environment . Additionally, the choice of solvent can impact the reaction rate and the stability of the Fmoc group .
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-19(11-21,17(22)23)20-18(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16,21H,10-11H2,1H3,(H,20,24)(H,22,23)/t19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTSLFSLVWJFCO-IBGZPJMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CO)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
207117-28-0 | |
| Record name | Fmoc-(S)-2-amino-2-methyl-3-hydroxypropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B3115048.png)
![(1S,2S,5S)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B3115052.png)
![[3-hydroxy-3-[(2S)-2-piperidyl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone;hydrochloride](/img/structure/B3115068.png)


![(1R,5R)-3-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)](/img/structure/B3115086.png)
![(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)](/img/structure/B3115087.png)

![ethyl 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate](/img/structure/B3115091.png)

![8-ethyl-2-methoxy-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B3115118.png)
![(3aR,5S,6aR)-2,2-Dimethyl-5-((S)-oxiran-2-yl)tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B3115130.png)

